molecular formula C12H14N2O3 B15260425 Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B15260425
M. Wt: 234.25 g/mol
InChI Key: NJYCGHVUCXEVMF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate include other heterocyclic compounds with pyridine and oxazole rings, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 5-(4-methylpyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-16-12(15)10-11(17-7-14-10)9-6-13-5-4-8(9)2/h4-7,10-11H,3H2,1-2H3

InChI Key

NJYCGHVUCXEVMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=C(C=CN=C2)C

Origin of Product

United States

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